2-(7-Cyano-1-benzofuran-3-yl)acetic acid
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Overview
Description
2-(7-Cyano-1-benzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a cyano group at the 7th position and an acetic acid moiety at the 3rd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Cyano-1-benzofuran-3-yl)acetic acid typically involves the construction of the benzofuran ring followed by the introduction of the cyano and acetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent functionalization steps introduce the cyano and acetic acid groups. For example, the Suzuki–Miyaura coupling reaction can be employed to introduce the cyano group .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to optimize reaction conditions and improve efficiency. These methods allow for the large-scale production of this compound with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(7-Cyano-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Scientific Research Applications
2-(7-Cyano-1-benzofuran-3-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(7-Cyano-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzofuran-3-yl)acetic acid: Lacks the cyano group, resulting in different chemical and biological properties.
2-(7-Methoxy-1-benzofuran-3-yl)acetic acid: Contains a methoxy group instead of a cyano group, affecting its reactivity and applications.
Uniqueness
2-(7-Cyano-1-benzofuran-3-yl)acetic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7NO3 |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-(7-cyano-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H7NO3/c12-5-7-2-1-3-9-8(4-10(13)14)6-15-11(7)9/h1-3,6H,4H2,(H,13,14) |
InChI Key |
KXXQAXXTHCQAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CO2)CC(=O)O)C#N |
Origin of Product |
United States |
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